molecular formula C14H14N2O B2661253 N-(3-amino-2-methylphenyl)benzamide CAS No. 223138-33-8

N-(3-amino-2-methylphenyl)benzamide

Cat. No.: B2661253
CAS No.: 223138-33-8
M. Wt: 226.279
InChI Key: UPBIVMVNDOALIE-UHFFFAOYSA-N
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Description

“N-(3-amino-2-methylphenyl)benzamide” is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.28 . It is a crucial building block of many drug candidates .


Synthesis Analysis

The synthesis of “this compound” can be achieved through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process was developed in a continuous flow microreactor system . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in the microflow system . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H14N2O/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h2-9H,15H2,1H3,(H,16,17) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are relatively complicated due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine . Both parallel monoacylation by-products and consecutive diacylation by-products coexist .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature .

Safety and Hazards

The safety information for “N-(3-amino-2-methylphenyl)benzamide” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for “N-(3-amino-2-methylphenyl)benzamide” could involve further optimization of the synthesis process. The established kinetic model from the microflow system study could be used to optimize reaction conditions . Additionally, as “this compound” is a crucial building block of many drug candidates , future research could explore its potential applications in drug development.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h2-9H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBIVMVNDOALIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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